Propanedioic acid, bis(((4-methoxyphenyl)methylene)hydrazide)
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Overview
Description
N’1,N’3-BIS[(E)-(4-METHOXYPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE is a chemical compound known for its unique structure and properties It is a type of Schiff base hydrazone, which is characterized by the presence of a hydrazone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’3-BIS[(E)-(4-METHOXYPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE typically involves the condensation reaction between 4-methoxybenzaldehyde and propanedihydrazide. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated for several hours until the formation of the desired product is complete. The product is then purified through recrystallization from an appropriate solvent, such as ethanol .
Industrial Production Methods
While specific industrial production methods for N’1,N’3-BIS[(E)-(4-METHOXYPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N’1,N’3-BIS[(E)-(4-METHOXYPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of the corresponding amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N’1,N’3-BIS[(E)-(4-METHOXYPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N’1,N’3-BIS[(E)-(4-METHOXYPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. This inhibition can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
N’1,N’3-Dimethyl-N’1,N’3-bis(phenylcarbonothioyl)propanedihydrazide (Elesclomol): Known for its ability to increase ROS and selectively kill cancer cells.
N’1,N’3-BIS[(E)-(4-METHOXYPHENYL)METHYLIDENE]ETHANEDIHYDRAZIDE: Similar structure but with an ethanedihydrazide backbone.
Uniqueness
Its ability to form stable metal complexes and generate ROS makes it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
73692-65-6 |
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Molecular Formula |
C19H20N4O4 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N,N'-bis[(E)-(4-methoxyphenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C19H20N4O4/c1-26-16-7-3-14(4-8-16)12-20-22-18(24)11-19(25)23-21-13-15-5-9-17(27-2)10-6-15/h3-10,12-13H,11H2,1-2H3,(H,22,24)(H,23,25)/b20-12+,21-13+ |
InChI Key |
PSLFJXMSWPLIPH-ZIOPAAQOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CC(=O)N/N=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CC(=O)NN=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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